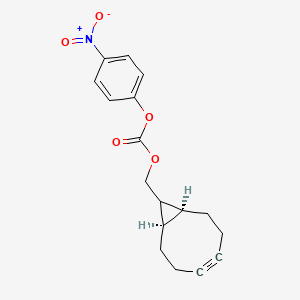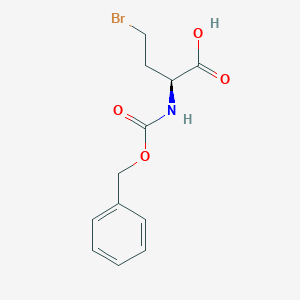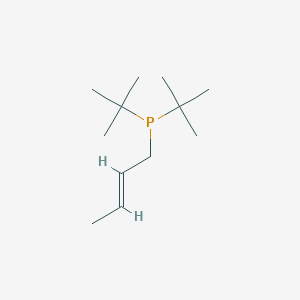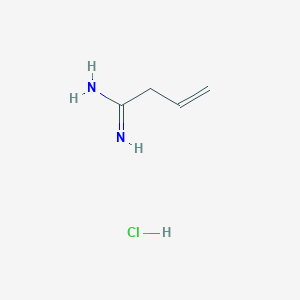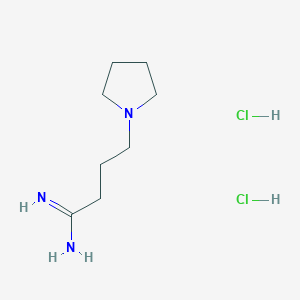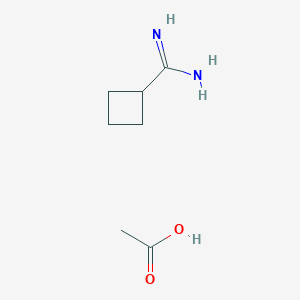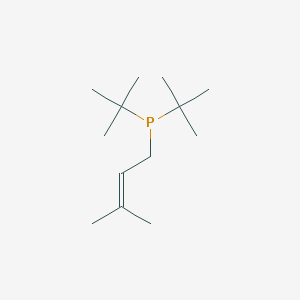
Di-t-butyl(3-methyl-2-butenyl)phosphine (40% in xylene), 98% Crophos(R)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-t-butyl(3-methyl-2-butenyl)phosphine, also known as Crophos®, is a very reactive phosphine ligand . It is used in catalysts that are especially effective for coupling reactions involving bulky reactants .
Molecular Structure Analysis
The molecular formula of Di-t-butyl(3-methyl-2-butenyl)phosphine is C13H27P . The molecular weight is 214.327241 .Chemical Reactions Analysis
Di-t-butyl(3-methyl-2-butenyl)phosphine is known to be a very reactive phosphine ligand used in catalysts that are especially effective for coupling reactions involving bulky reactants .Physical And Chemical Properties Analysis
Di-t-butyl(3-methyl-2-butenyl)phosphine is a colorless liquid . The molecular formula is C13H27P and the molecular weight is 214.327241 .Aplicaciones Científicas De Investigación
Di-t-butyl(3-methyl-2-butenyl)phosphine is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in peptide synthesis, and in the synthesis of organophosphorus compounds. It is also used in the synthesis of biologically active compounds, such as pharmaceuticals, pesticides, and herbicides.
Mecanismo De Acción
Di-t-butyl(3-methyl-2-butenyl)phosphine is an organophosphorus compound that is used as a catalyst or reagent in a variety of chemical reactions. It acts as a nucleophile, meaning it can donate a pair of electrons to form a new covalent bond. This allows it to act as a catalyst in the formation of new molecules.
Biochemical and Physiological Effects
Di-t-butyl(3-methyl-2-butenyl)phosphine is generally regarded as non-toxic and does not produce any significant physiological or biochemical effects. It is not known to be carcinogenic or mutagenic, and is not associated with any adverse effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di-t-butyl(3-methyl-2-butenyl)phosphine has several advantages when used in laboratory experiments. It is relatively inexpensive, non-toxic, and easy to handle. It is also soluble in both organic solvents and water, making it a useful reagent in a variety of reactions. However, it is also highly flammable and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of di-t-butyl(3-methyl-2-butenyl)phosphine. It could be used as a catalyst in the synthesis of new molecules, such as pharmaceuticals, pesticides, and herbicides. It could also be used as a reagent in the synthesis of peptides and other biologically active compounds. Additionally, it could be used as a reagent in the synthesis of organophosphorus compounds. Finally, it could be used in the synthesis of polymers and other materials.
Métodos De Síntesis
Di-t-butyl(3-methyl-2-butenyl)phosphine can be synthesized using a variety of methods. The most common method involves the reaction of phosphorous trichloride with butyl alcohol in the presence of a base, such as sodium hydroxide. The reaction produces di-t-butyl(3-methyl-2-butenyl)phosphine and sodium chloride. The product can then be isolated and purified using standard techniques.
Safety and Hazards
Propiedades
IUPAC Name |
ditert-butyl(3-methylbut-2-enyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27P/c1-11(2)9-10-14(12(3,4)5)13(6,7)8/h9H,10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWFNMSUKBTQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCP(C(C)(C)C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)

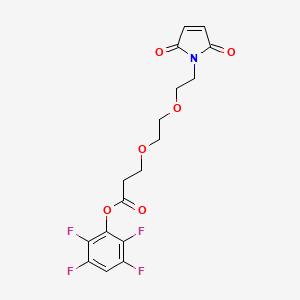
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
